3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
4,5-dimethyl-2-(oxan-4-ylmethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-8-11-13(10(14)12(8)2)7-9-3-5-15-6-4-9/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDVUFZPWXCEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C)CC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-1H-1,2,4-triazole with oxan-4-ylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound can be used in the synthesis of agrochemicals, including herbicides and pesticides.
Materials Science: It is utilized in the design of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives are highly dependent on substituents. Key structural analogs include:
Antioxidant Activity
- The target compound’s methyl and oxan-4-yl groups may moderate its antioxidant efficacy. Analogous Schiff base derivatives (e.g., 3-alkyl-4-(3,4-dihydroxybenzylidenamino) derivatives) exhibit strong radical scavenging (IC50 ~20–40 μM), comparable to BHT and α-tocopherol .
Antitumor/Anticancer Activity
- Derivatives with heteroaryl substituents (e.g., thienyl or furyl) show IC50 values of 5–15 μM against breast and colon cancer cells . The oxan-4-ylmethyl group’s ether oxygen may facilitate hydrogen bonding with tumor targets, similar to morpholine-containing analogs .
Acidic Properties (pKa)
- The triazolone ring’s weak acidity (pKa ~8–12 in non-aqueous media) is influenced by substituents. Electron-withdrawing groups (e.g., acetyl) lower pKa (~8.5), while electron-donating groups (e.g., methyl) raise it (~11.2) . The target compound’s pKa is expected to align with methyl-substituted analogs (~10.5–11.5).
Computational and Spectroscopic Studies
- DFT and HF calculations predict optimized geometries and NMR chemical shifts for triazolone derivatives. For example, morpholine-substituted analogs show deviations <0.3 ppm in ¹H NMR shifts between theory and experiment . The target compound’s oxan-4-ylmethyl group may introduce conformational flexibility, complicating spectral assignments compared to rigid aryl derivatives.
Biological Activity
3,4-Dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazole derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a triazole ring and an oxan moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In one study, related triazole compounds demonstrated activity against a range of bacteria and fungi. The mechanism of action is thought to involve the inhibition of cell wall synthesis or interference with nucleic acid metabolism.
Antiviral Activity
Triazole derivatives have also shown promise as antiviral agents. For instance, compounds with similar structures have been reported to inhibit viral replication through various mechanisms. The specific antiviral activity of this compound remains to be fully elucidated but suggests potential against viral pathogens.
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. Several compounds have shown cytotoxic effects against various cancer cell lines. For example, a related compound exhibited an IC50 value in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. This suggests that this compound may also possess similar properties.
Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The tested compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3,4-Dimethyl Triazole Derivative | 32 | Staphylococcus aureus |
| 3,4-Dimethyl Triazole Derivative | 32 | Escherichia coli |
Study 2: Anticancer Properties
In vitro studies on the cytotoxic effects of similar triazole derivatives revealed promising results. One derivative showed an IC50 of 1.9 µg/mL against MCF-7 cells and 2.3 µg/mL against HCT116 cells.
| Cell Line | IC50 (µg/mL) | Reference Compound IC50 (µg/mL) |
|---|---|---|
| MCF-7 | 1.9 | Doxorubicin: 3.23 |
| HCT116 | 2.3 | Doxorubicin: 3.23 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
